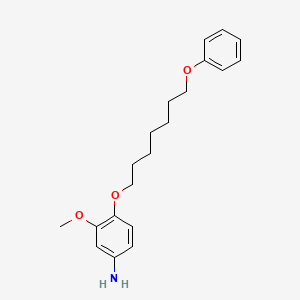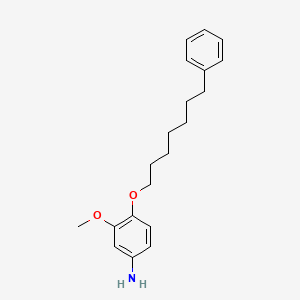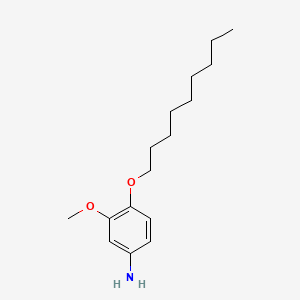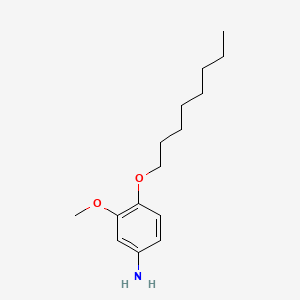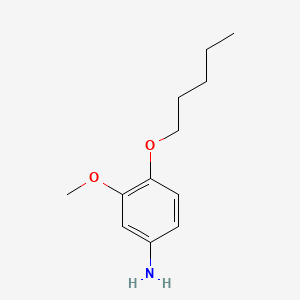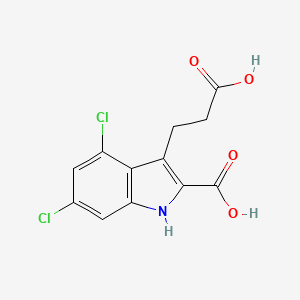
Mdl 29951
Vue d'ensemble
Description
MDL-29951 est un nouvel antagoniste de la glycine de l'activation du récepteur N-méthyl-D-aspartate. Il est connu pour sa capacité à inhiber la liaison de la glycine in vitro et in vivo, avec une forte affinité pour le site de liaison de la glycine
Applications De Recherche Scientifique
MDL-29951 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
MDL 29951 primarily targets the NMDA receptor , acting as a glycine antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glycine and glutamate bind to it, and it plays a key role in synaptic plasticity, which is important for learning and memory.
Mode of Action
This compound acts as an antagonist at the glycine binding site of the NMDA receptor . This means it binds to this site and inhibits the action of glycine, which is a necessary co-agonist for the activation of the NMDA receptor. By doing so, this compound inhibits the activation of the NMDA receptor.
Biochemical Pathways
Given its role as an nmda receptor antagonist, it likely impacts pathways related toneuronal signaling and synaptic plasticity .
Analyse Biochimique
Biochemical Properties
Mdl 29951 interacts with the NMDA receptor, specifically at the glycine binding site . It has a high affinity for this site, with a Ki value of 0.14 μM for glycine binding . This interaction inhibits the activation of the NMDA receptor, thereby modulating the biochemical reactions that this receptor is involved in .
Cellular Effects
In terms of cellular effects, this compound’s antagonistic action on the NMDA receptor can influence various cellular processes. By inhibiting the activation of the NMDA receptor, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glycine site of the NMDA receptor . This binding inhibits the activation of the receptor, thereby preventing the downstream effects of receptor activation .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the NMDA receptor
Méthodes De Préparation
MDL-29951 peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de l'acide 2-carboxy-4,6-dichloro-1H-indole-3-propanoïque avec des réactifs appropriés dans des conditions contrôlées . Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que le diméthylsulfoxyde et des réglages de température spécifiques pour garantir un rendement et une pureté optimaux . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions et l'optimisation des conditions pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
MDL-29951 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs courants pour obtenir des formes réduites du composé.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
MDL-29951 a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'action
MDL-29951 exerce ses effets en antagonisant le site de liaison de la glycine des récepteurs N-méthyl-D-aspartate. Cette inhibition empêche l'activation de ces récepteurs, qui sont essentiels à la plasticité synaptique et à la formation de la mémoire . De plus, MDL-29951 agit comme un agoniste du récepteur couplé aux protéines G 17, influençant diverses voies de signalisation impliquées dans les réponses cellulaires . Les cibles moléculaires comprennent le site de liaison de la glycine sur les récepteurs N-méthyl-D-aspartate et le récepteur couplé aux protéines G 17, qui sont impliqués dans les voies de signalisation neurologique et cellulaire .
Comparaison Avec Des Composés Similaires
MDL-29951 est unique par rapport aux autres composés similaires en raison de sa forte sélectivité pour le site de liaison de la glycine et de son double rôle d'antagoniste des récepteurs N-méthyl-D-aspartate et d'agoniste du récepteur couplé aux protéines G 17 . Les composés similaires comprennent :
MDL-100,748 : Un autre antagoniste de la glycine avec des propriétés similaires mais une sélectivité et une puissance différentes.
MDL-29951 se démarque par son affinité de liaison spécifique et sa capacité à influencer de multiples voies de signalisation, ce qui en fait un outil précieux en recherche scientifique.
Propriétés
IUPAC Name |
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSYZNKEAWABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101861-63-6 | |
| Record name | Mdl-29951 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MDL 29951 and how does it exert its effect?
A1: this compound (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) primarily targets the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor subtype. [, ] While it exhibits inhibitory effects on both GluN1/GluN2 and GluN1/GluN3 containing receptors, its mechanism of action on glutamate dehydrogenase (GDH) is distinct. Research suggests that this compound acts as an uncompetitive inhibitor of GDH, binding to a site distinct from the catalytic site for both 2-oxoglutarate and NADH. This interaction may cause steric hindrance or conformational changes in GDH, ultimately leading to reduced enzyme activity. [] Interestingly, the presence of ADP was found to diminish the inhibitory effects of this compound on GDH, with GDH I exhibiting higher sensitivity to ADP than GDH II. [] This finding suggests potential differential regulation of the two GDH isoforms by this compound depending on ADP concentrations.
Q2: How does the structure of this compound relate to its activity on different NMDA receptor subtypes?
A2: While the provided research doesn't delve into the specific structural determinants of this compound's activity on different NMDA receptor subtypes, it highlights the compound's ability to differentiate between GluN1/GluN3A and GluN1/GluN3B receptors. [] Further research exploring the structure-activity relationship (SAR) is needed to fully understand how modifications to this compound's structure might influence its potency, selectivity, and activity on various NMDA receptor subtypes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


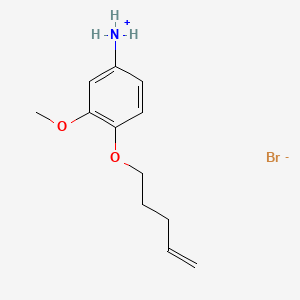
![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)
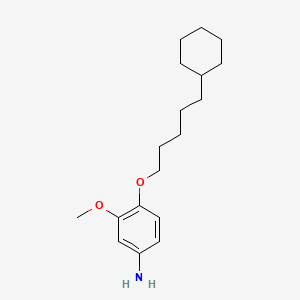
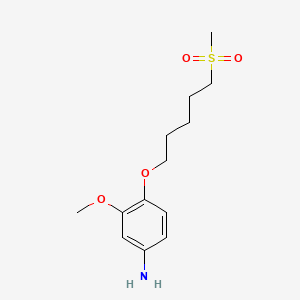
![4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline](/img/structure/B1676036.png)
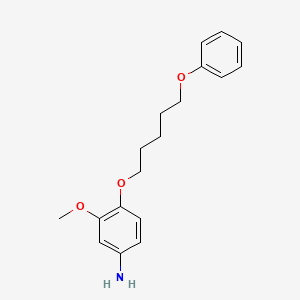
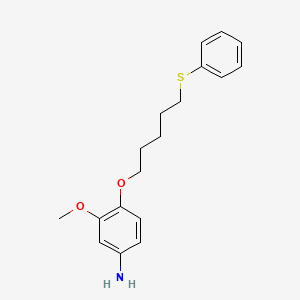
![3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline](/img/structure/B1676040.png)
